molecular formula C11H13Cl2N B128499 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66503-82-0

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No.: B128499
CAS No.: 66503-82-0
M. Wt: 230.13 g/mol
InChI Key: NSGMZXIPZBBCIA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The presence of a chlorine atom on the phenyl ring and the azabicyclohexane core contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an intermolecular coordination mechanism, leading to the formation of the azabicyclohexane core . The reaction conditions often include low temperatures and the use of lithium-based reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of scalable synthetic routes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has been explored to access new bicyclic building blocks, which can be further derivatized to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include n-BuLi, sodium borohydride, and various electrophiles. Reaction conditions often involve low temperatures and the use of solvents such as methanol .

Major Products Formed

The major products formed from these reactions include substituted pyrrolidines and piperidines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves the interaction with molecular targets through its bicyclic structure. The compound can undergo ring-opening reactions, releasing ring strain and forming reactive intermediates that interact with various biological targets . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring and the specific arrangement of the azabicyclohexane core. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMZXIPZBBCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution f 30 ml of sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution) is added dropwise a solution of 2.2 g of 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide in 100 ml of benzene over a 30 minute period at room temperature under nitrogen atmosphere. The reaction vessel is warmed slightly to maintain solution. The clear yellow solution is then heated to reflux under nitrogen atmosphere for one hour. The solution is cooled and the excess reagent decomposed with 5N sodium hydroxide. Water is added to the mixture and the benzene phase is separated. The aqueous phase is extracted with ether and the ether extracts are combined with the benzene phase and dried over magnesium sulfate. This organic phase is evaporated under reduced pressure to give a viscous liquid, which crystallizes to a tacky off-white solid consisting of the racemic base 1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane. This solid is dissolved in ethanol, acidified with ethanolic hydrogen chloride, and ether is added producing off-white crystals of the hydrochloride. This is recrystallized from ethanol giving off-white crystals, mp 215°-217° C.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 30 ml. of Vitride® [sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution)] is added dropwise a solution of 2.2 g. of 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide in 100 ml. of benzene over a 30 minute period at room temperature under nitrogen atmosphere. The reaction vessel is warmed slightly to maintain solution. The clear yellow solution is then heated to reflux under a nitrogen atmosphere for one hour. The solution is cooled and the excess reagent decomposed with 5 N sodium hydroxide. Water is added to the mixture and the benzene phase is separated. The aqueous phase is extracted with ether and the ether extracts are combined with the benzene phase and dried over magnesium sulfate. This organic phase is evaporated under reduced pressure to give a viscous liquid, which crystallizes to a tacky off-white solid consisting of the racemic base 1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane. This solid is dissolved in ethanol, acidified with ethanolic hydrogen chloride, and ether is added producing off-white crystals of the hydrochloride. This is recrystallized from ethanol giving off-white crystals, m.p. 215°-217° C.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 30 ml of sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution) is added dropwise a solution of 2.2 g of 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide in 100 ml of benzene over a 30 minute period at room temperature under nitrogen atmosphere. The reaction vessel is warmed slightly to maintain solution. The clear yellow solution is then heated to reflux under nitrogen atmosphere for one hour. The solution is cooled and the excess reagent decomposed with 5 N sodium hydroxide. Water is added to the mixture and the benzene phase is separated. The aqueous phase is extracted with ether and the ether extracts are combined with the benzene phase and dried over magnesium sulfate. This organic phase is evaporated under reduced pressure to give a viscous liquid, which crystallizes to a tacky off-white solid consisting of the racemic base 1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane. This solid is dissolved in ethanol, acidified with ethanolic hydrogen chloride, and ether is added producing off-white crystals of the hydrochloride. This is recrystallized from ethanol giving off-white crystals, mp 215°-217° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 2
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 3
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 4
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 5
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 6
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

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